molecular formula C10H4Cl2F3N B1609923 2,4-Dichloro-6-(trifluoromethyl)quinoline CAS No. 852203-17-9

2,4-Dichloro-6-(trifluoromethyl)quinoline

Cat. No.: B1609923
CAS No.: 852203-17-9
M. Wt: 266.04 g/mol
InChI Key: LVTJXMPINPVNGM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,4-Dichloro-6-(trifluoromethyl)quinoline involves several steps, typically starting with the preparation of the quinoline core. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4,5-dichloro-5H-1,2,3-dithiazolium chloride with Meldrum’s acid, followed by treatment with aniline derivatives, can yield the desired quinoline compound . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,4-Dichloro-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling, strong nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2,4-Dichloro-6-(trifluoromethyl)quinoline exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances its ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2,4-Dichloro-6-(trifluoromethyl)quinoline can be compared with other fluorinated quinolines, such as:

Properties

IUPAC Name

2,4-dichloro-6-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3N/c11-7-4-9(12)16-8-2-1-5(3-6(7)8)10(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTJXMPINPVNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457694
Record name 2,4-dichloro-6-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852203-17-9
Record name 2,4-dichloro-6-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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